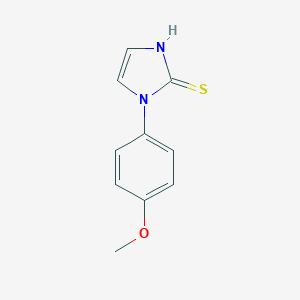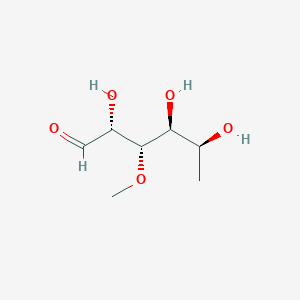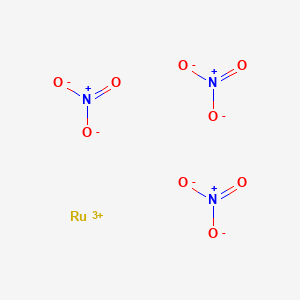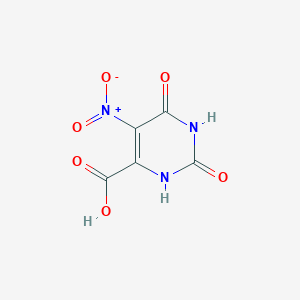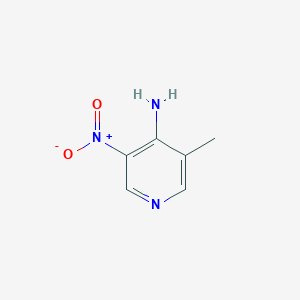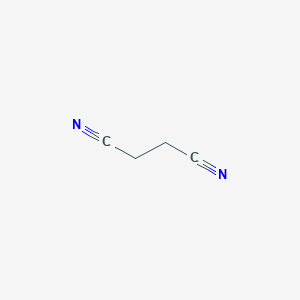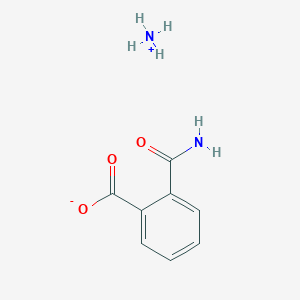
2-Fluoro-alpha-methyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-alpha-methyltyrosine, also known as FMT or 2F-Me-tyr, is a synthetic amino acid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is structurally similar to tyrosine, an amino acid that plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FMT has a fluorine atom attached to the alpha carbon and a methyl group attached to the aromatic ring, which makes it a unique compound with distinct properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-alpha-methyltyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-alpha-methyltyrosine can be taken up by cells and converted to dopamine, which can then be used for neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has also been shown to inhibit the uptake of dopamine in vitro, which could potentially be useful in the treatment of dopamine-related disorders.
Effets Biochimiques Et Physiologiques
2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 2-Fluoro-alpha-methyltyrosine has also been shown to be metabolized by the same enzymes that metabolize tyrosine, which suggests that it may have similar effects on neurotransmitter synthesis. 2-Fluoro-alpha-methyltyrosine has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Fluoro-alpha-methyltyrosine is its unique structure, which makes it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has also been shown to be a useful precursor for the synthesis of other fluorinated compounds that have potential applications in medical research. However, one of the limitations of 2-Fluoro-alpha-methyltyrosine is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the use of 2-Fluoro-alpha-methyltyrosine in medical research. One potential application is the development of 2-Fluoro-alpha-methyltyrosine-based imaging agents for the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine could also be used as a precursor for the synthesis of other fluorinated compounds that have potential applications in drug discovery and development. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-alpha-methyltyrosine and its potential applications in medical research.
Conclusion:
In conclusion, 2-Fluoro-alpha-methyltyrosine is a synthetic amino acid that has potential applications in medical research. Its unique structure and properties make it a useful tool for studying the structure-activity relationships of amino acids and neurotransmitters. 2-Fluoro-alpha-methyltyrosine has been shown to have several biochemical and physiological effects, and has potential applications in the development of imaging agents and other fluorinated compounds for medical research. Further studies are needed to fully understand the potential of 2-Fluoro-alpha-methyltyrosine in medical research.
Méthodes De Synthèse
The synthesis of 2-Fluoro-alpha-methyltyrosine involves several steps, starting with the protection of the amino and carboxyl groups of tyrosine. The protected tyrosine is then reacted with an appropriate fluorinating agent to introduce the fluorine atom at the alpha carbon position. The final step involves the removal of the protecting groups to yield 2-Fluoro-alpha-methyltyrosine. Several methods have been reported for the synthesis of 2-Fluoro-alpha-methyltyrosine, including the use of nucleophilic fluorinating agents and electrophilic fluorination methods.
Applications De Recherche Scientifique
2-Fluoro-alpha-methyltyrosine has been used in a wide range of scientific research applications, including the development of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. 2-Fluoro-alpha-methyltyrosine has been shown to be a potential radiotracer for imaging dopamine transporters in the brain, which could aid in the diagnosis and treatment of neurological disorders such as Parkinson's disease. 2-Fluoro-alpha-methyltyrosine has also been used as a precursor for the synthesis of other fluorinated compounds that have potential applications in medical research.
Propriétés
Numéro CAS |
16855-16-6 |
|---|---|
Nom du produit |
2-Fluoro-alpha-methyltyrosine |
Formule moléculaire |
C10H12FNO3 |
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-7(13)4-8(6)11/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
KKCUZTNSZYBKBG-JTQLQIEISA-N |
SMILES isomérique |
C[C@](CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
SMILES canonique |
CC(CC1=C(C=C(C=C1)O)F)(C(=O)O)N |
Autres numéros CAS |
16855-16-6 |
Synonymes |
2-FAmT 2-fluoro-alpha-methyltyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



